3-(Fmoc-amino)benzonitrile
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Overview
Description
3-(Fmoc-amino)benzonitrile is a compound with the empirical formula C22H16N2O2 and a molecular weight of 340.37 . It is a solid substance with a melting point between 165-170 °C .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of 3-(Fmoc-amino)benzonitrile is represented by the SMILES stringO=C(Nc1cccc(c1)C#N)OCC2c3ccccc3-c4ccccc24
. The InChI representation is 1S/C22H16N2O2/c23-13-15-6-5-7-16(12-15)24-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,14H2,(H,24,25)
. Chemical Reactions Analysis
The Fmoc group is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Physical And Chemical Properties Analysis
3-(Fmoc-amino)benzonitrile is a solid substance with a melting point between 165-170 °C . It has an empirical formula of C22H16N2O2 and a molecular weight of 340.37 .Scientific Research Applications
Fmoc Protection of Amino Acids
“3-(Fmoc-amino)benzonitrile” is used as a reagent for the Fmoc-protection of amino acids . The Fmoc group is a popular protecting group for primary and secondary amines, especially for amino acids in peptide synthesis due to its stability to acid and lability to base . It is readily cleaved nonhydrolytically, and the protected amine is liberated as its free base .
Preparation of Preloaded Diaminobenzoate Resin
A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin . The coupling of free diaminobenzoate acid and Fmoc-amino acids gave pure products in 40−94% yield without any purification step in addition to precipitation .
Synthesis of Fmoc-protected Aza-β3-amino Acids
“3-(Fmoc-amino)benzonitrile” can be used in the synthesis of Fmoc-protected aza-β3-amino acids . This process involves the reductive amination of glyoxylic acid .
“3-(Fmoc-amino)benzonitrile” can be used for the introduction of the Fmoc moiety free of side-reactions . This is particularly useful in the synthesis of complex molecules where side reactions can lead to unwanted byproducts .
Mechanism of Action
Target of Action
The primary target of 3-(Fmoc-amino)benzonitrile is the amine group . The compound is used as a protecting group for amines during organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
3-(Fmoc-amino)benzonitrile interacts with its target, the amine group, by forming a carbamate . This interaction results in the protection of the amine group during the synthesis process . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of the action of 3-(Fmoc-amino)benzonitrile is the protection of the amine group during organic synthesis . This protection allows for the successful synthesis of complex organic molecules without unwanted side reactions involving the amine group .
Action Environment
The efficacy and stability of 3-(Fmoc-amino)benzonitrile are influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by a basic environment . .
Safety and Hazards
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-cyanophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-13-15-6-5-7-16(12-15)24-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYGNDZAWDSFSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fmoc-amino)benzonitrile |
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